¹H NMR and ¹³C NMR of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate
¹H NMR and ¹³C NMR of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR characterization of ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate, a substituted oxazole of interest in medicinal and materials chemistry. As direct experimental data for this specific molecule is not widely published, this document serves as a predictive and methodological framework. It is designed for researchers and scientists, providing theoretical predictions grounded in established principles, detailed protocols for data acquisition, and a strategic guide to spectral interpretation. By explaining the causality behind experimental choices and analytical reasoning, this whitepaper equips professionals to confidently acquire, interpret, and validate the structure of this compound and its analogues.
Introduction: The Subject Molecule
Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate belongs to the oxazole class of heterocyclic compounds. Oxazole rings are significant structural motifs in pharmaceutical agents and natural products, often prized for their metabolic stability and role as bioisosteres for amides and esters. The precise characterization of substitution patterns on the oxazole core is critical for understanding structure-activity relationships (SAR). NMR spectroscopy is the definitive method for confirming the covalent structure, substitution, and purity of such novel chemical entities.[1]
Below is the chemical structure of the target molecule, with atoms numbered for unambiguous assignment in the subsequent sections.
Caption: Structure of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate.
Foundational NMR Principles
NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, when placed in a strong external magnetic field.[2][3] Nuclei absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is highly sensitive to the local electronic environment, which allows us to deduce molecular structure.[3]
Key parameters obtained from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. It is measured in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[4]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal.
-
Spin-Spin Coupling (J): Represents the interaction between neighboring magnetic nuclei, causing signals to split into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).[4]
Predicted ¹H NMR Spectrum Analysis
The following table summarizes the predicted ¹H NMR spectral data for ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate. These predictions are based on established chemical shift ranges for similar functional groups and heterocyclic systems.[5][6]
Table 1: Predicted ¹H NMR Data
| Proton Assignment (See Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H4 (Oxazole Ring) | 7.0 - 7.5 | Singlet (s) | 1H | The single proton on the electron-deficient oxazole ring is expected to be deshielded and appear downfield. With no adjacent protons, it will be a singlet. |
| H7 (-O-CH₂ -CH₃) | 4.3 - 4.5 | Quartet (q) | 2H | These methylene protons are adjacent to an electronegative oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl (H8) protons (n+1 rule, 3+1=4). |
| H8 (-O-CH₂-CH₃ ) | 1.3 - 1.5 | Triplet (t) | 3H | The terminal methyl protons of the ethyl group are in a standard alkyl environment. They are split into a triplet by the two neighboring methylene (H7) protons (n+1 rule, 2+1=3). |
| H10, H11, H12 (-C(CH₃ )₃) | 1.3 - 1.4 | Singlet (s) | 9H | All nine protons of the tert-butyl group are chemically equivalent due to free rotation. They have no adjacent protons, resulting in a single, strong singlet signal. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The predicted chemical shifts are based on hybridization, electronegativity effects, and data from analogous oxazole structures.[7][8]
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment (See Structure) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C6 (Carbonyl, C =O) | 158 - 162 | The ester carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield. |
| C2 (Oxazole Ring) | 155 - 160 | This carbon is bonded to two heteroatoms (N and O) within the aromatic ring and to the ester group, leading to a very downfield shift. |
| C5 (Oxazole Ring) | 165 - 175 | The C5 carbon, substituted with the bulky tert-butyl group, is also significantly deshielded within the heterocyclic ring, often appearing further downfield than C2 in similar systems. |
| C4 (Oxazole Ring) | 115 - 125 | The C4 carbon, bonded to a hydrogen, is the most shielded of the oxazole ring carbons, appearing at a more intermediate chemical shift. |
| C7 (-O-CH₂ -CH₃) | 61 - 63 | The direct attachment to the ester oxygen atom deshields this methylene carbon. |
| C9 (-C (CH₃)₃) | 32 - 34 | The quaternary carbon of the tert-butyl group. |
| C10, C11, C12 (-C(CH₃ )₃) | 28 - 30 | The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region. |
| C8 (-O-CH₂-CH₃ ) | 14 - 15 | The terminal methyl carbon of the ethyl group is highly shielded and appears far upfield. |
Experimental Protocol for Data Acquisition
To ensure high-quality, reproducible NMR data, a rigorous and validated experimental protocol is essential. The following workflow represents a field-proven approach for the analysis of small organic molecules like ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is selected for its excellent ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[9]
-
Protocol:
-
Accurately weigh 5-10 mg of ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.
-
Vortex the vial until the sample is fully dissolved. Ensure no solid particulates remain, as they degrade spectral quality.[10]
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.[9]
-
-
-
NMR Data Acquisition (Example on a 400 MHz Spectrometer):
-
Rationale for Instrument Steps: Locking, shimming, and tuning are critical pre-acquisition steps to ensure a stable, homogeneous magnetic field and maximum signal sensitivity, leading to sharp, well-resolved peaks.
-
Protocol:
-
Insert the NMR tube into the spectrometer.
-
Lock: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume.
-
Tune and Match: Tune the probe for the ¹H and ¹³C nuclei to ensure efficient power transfer and signal detection.
-
¹H Acquisition:
-
Acquire a 1D proton spectrum using a standard pulse program (e.g., zg30).
-
Collect 8 to 16 scans, which is typically sufficient for a sample of this concentration.
-
-
¹³C Acquisition:
-
Acquire a 1D carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
-
Structural Verification with 2D NMR
While 1D NMR provides essential information, unambiguous assignment of all signals requires 2D NMR experiments, which reveal correlations between nuclei. For this molecule, two experiments are particularly powerful:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent carbons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
